

An In-depth Technical Guide to 10-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Methylheptadecanoic acid*

Cat. No.: B3044285

[Get Quote](#)

Introduction

10-Methylheptadecanoic acid is a branched-chain fatty acid (BCFA) characterized by a seventeen-carbon chain with a methyl group at the tenth carbon.[1][2] As a member of the long-chain fatty acid family, it is a hydrophobic molecule with practical insolubility in water.[3][4] This technical guide provides a comprehensive overview of its fundamental properties, biological context, and the experimental methodologies used for its study, tailored for researchers and professionals in the fields of chemistry and drug development.

Core Physicochemical Properties

The essential physicochemical properties of **10-Methylheptadecanoic acid** are summarized below. It is important to note that while some experimental data is available, many of the properties are predicted values from computational models.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₆ O ₂	PubChem[1][2][5][6]
Molecular Weight	284.48 g/mol	PubChem[1][2][5][6]
CAS Number	26429-10-7	PubChem[1][2][5]
Physical State	Solid	Larodan[5][6]
Boiling Point	400.8 ± 13.0 °C (Predicted)	ChemicalBook[7]
Density	0.887 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[7]
pKa	4.78 ± 0.10 (Predicted)	ChemicalBook[7]
Solubility	Practically insoluble in water.	NP-MRD[3][4]
Soluble in organic solvents.	(Inferred from general fatty acid properties)	

Biological Context

Natural Occurrence

10-Methylheptadecanoic acid has been identified in the common wheat plant, *Triticum aestivum*.[3][4] Branched-chain fatty acids, in general, are commonly found in bacteria and are present in dairy products, where they are proposed to have bioactive properties.[8][9]

Biosynthesis of Branched-Chain Fatty Acids

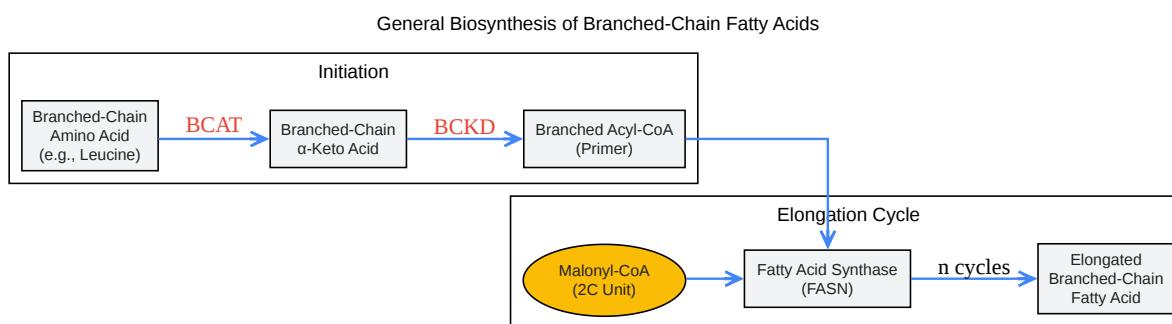
While the specific biosynthetic pathway for **10-methylheptadecanoic acid** is not extensively detailed in the literature, the general pathway for branched-chain fatty acid synthesis is understood. It begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[5][9]

The key steps are:

- Transamination: A branched-chain amino acid (e.g., leucine) is converted to its corresponding α-keto acid by a branched-chain amino acid transferase (BCAT).[5][8]

- Decarboxylation: The α -keto acid is then decarboxylated by a branched-chain α -keto acid dehydrogenase (BCKD) complex to form a branched short-chain acyl-CoA (e.g., isovaleryl-CoA).[5]
- Elongation: This branched acyl-CoA serves as a primer for the fatty acid synthase (FASN) system, which extends the carbon chain by sequentially adding two-carbon units from malonyl-CoA, in a process analogous to straight-chain fatty acid synthesis.[3][5]

The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids.



[Click to download full resolution via product page](#)

A diagram of the general biosynthetic pathway for branched-chain fatty acids.

Biological Activity and Signaling

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or signaling pathways directly involving **10-methylheptadecanoic acid**. However, fatty acids as a class are known to be involved in a multitude of signaling pathways. For instance, other fatty acids, such as certain nitrated fatty acids, have been shown to modulate inflammatory responses by altering signal transduction pathways.[10] Additionally, 10-hydroxy-2-decanoic acid, another modified fatty acid, has been investigated for its role in

activating the PI3K/AKT signaling pathway.[\[11\]](#) Research into the specific roles of individual branched-chain fatty acids like **10-methylheptadecanoic acid** is an emerging area.

Experimental Protocols

The study of **10-methylheptadecanoic acid** typically involves its extraction from a biological matrix, followed by analytical characterization.

Extraction of Fatty Acids from Biological Samples

A common method for total lipid extraction is a modified Folch method. This protocol provides a general framework.

Materials:

- Homogenizer
- Centrifuge
- Glass test tubes
- Chloroform
- Methanol
- 0.9% NaCl solution (or water)
- Nitrogen gas for drying

Procedure:

- Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the sample volume.
- Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to ensure mixing.

- **Centrifugation:** Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
- **Lipid Collection:** Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. Carefully collect the lower chloroform layer using a glass pipette.
- **Drying:** Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
- **Storage:** Store the dried lipid extract at -20°C or lower until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for fatty acid analysis. This requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Materials:

- Boron trifluoride (BF_3) in methanol (14%) or anhydrous methanolic HCl
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-WAX)

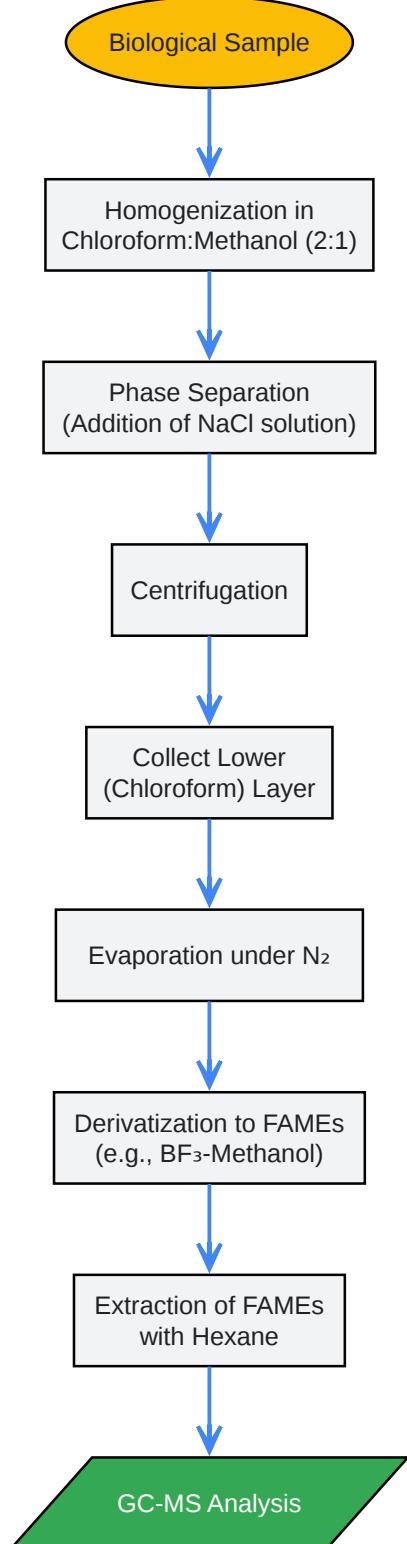
Procedure (Acid-Catalyzed Derivatization):

- **Reaction Setup:** Re-dissolve the dried lipid extract in a small volume of toluene and add 14% BF_3 -methanol.
- **Methylation:** Tightly cap the tube and heat at 100°C for 30-60 minutes.

- Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution to the tube. Vortex to extract the FAMEs into the hexane layer.
- Washing and Drying: Collect the upper hexane layer and wash it with water. Dry the hexane extract over anhydrous sodium sulfate.
- GC-MS Analysis: Inject an aliquot of the final hexane solution containing the FAMEs into the GC-MS. The separation and identification of 10-methylheptadecanoate can be achieved based on its retention time and mass spectrum.

The following diagram illustrates a typical workflow for the extraction and analysis of fatty acids.

General Workflow for Fatty Acid Extraction and Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. 10-Methylheptadecanoic acid | C18H36O2 | CID 5282600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for 10-Methylheptadecanoic acid (NP0083682) [np-mrd.org]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 7. Heptadecanoic acid, 10-methyl- CAS#: 26429-10-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 10. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Methylheptadecanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3044285#10-methylheptadecanoic-acid-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com